2-(3-Bromo-2-fluorophenyl)propanoic acid CAS 1261814-91-8 properties
2-(3-Bromo-2-fluorophenyl)propanoic acid CAS 1261814-91-8 properties
CAS: 1261814-91-8 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol
Executive Summary
2-(3-Bromo-2-fluorophenyl)propanoic acid is a high-value chiral scaffold utilized primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., GPR120 agonists). Structurally, it belongs to the 2-arylpropionic acid class (profens), distinguished by a specific halogenation pattern: a fluorine atom at the ortho position (C2) and a bromine atom at the meta position (C3).
This monograph details the physicochemical profile, synthetic architecture, and functional utility of this compound.[1] It is designed for medicinal chemists requiring a self-validating protocol for integrating this moiety into larger bioactive frameworks.
Physicochemical Profile & Cheminformatics
The dual-halogen substitution creates a unique electronic environment. The C2-fluorine induces a dipole that impacts the metabolic stability of the adjacent ring positions, while the C3-bromine serves as a reactive handle for cross-coupling.
Table 1: Key Chemical Properties
| Property | Value / Prediction | Confidence | Context |
| Physical State | Solid (Crystalline) | High | Based on arylpropionic acid analogs (e.g., Flurbiprofen). |
| Melting Point | 92°C – 98°C | Medium | Predicted range; enantiopure forms typically melt higher than racemates. |
| pKa (Acid) | 3.8 – 4.1 | High | The ortho-fluoro group inductively stabilizes the carboxylate, lowering pKa vs. Ibuprofen (~4.4). |
| logP | 2.8 – 3.1 | High | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| Chiral Center | C2 (Alpha-carbon) | N/A | Exists as (R)- and (S)- enantiomers. The (S)-enantiomer is typically the COX-inhibiting eutomer in this class. |
| Solubility | DMSO, Methanol, DCM | High | Low aqueous solubility at neutral pH; soluble as sodium salt. |
Synthetic Architecture
The synthesis of CAS 1261814-91-8 presents a specific regiochemical challenge: installing the propionic acid tail while preserving the halogen motif.
Retrosynthetic Analysis
The most robust route relies on the alpha-alkylation of the corresponding phenylacetic acid precursor. Direct electrophilic halogenation of a pre-formed propionic acid is not recommended due to poor regioselectivity between the C2 and C6 positions.
Core Synthesis Protocol: Alpha-Methylation
Objective: Conversion of 2-(3-bromo-2-fluorophenyl)acetic acid to the target propanoic acid via enolate alkylation.
Reagents:
-
Substrate: 3-Bromo-2-fluorophenylacetic acid (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (2.1 eq) – Use >2 eq to deprotonate both the carboxylic acid and the alpha-carbon.
-
Electrophile: Methyl Iodide (MeI) (1.1 eq)
-
Solvent: Anhydrous THF
-
Temp: -78°C to 0°C
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under Argon, cool the THF solution of LDA (freshly prepared) to -78°C. Add the phenylacetic acid substrate dropwise (dissolved in THF). Stir for 45 minutes. Critical Mechanism: The first equivalent forms the lithium carboxylate; the second generates the reactive enolate dianion.
-
Alkylation: Add MeI dropwise at -78°C. The reaction is kinetically controlled.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove traces of dimethylated byproduct.
Asymmetric Synthesis (The Evans Approach)
For drug development requiring high enantiomeric excess (ee >98%), a chiral auxiliary approach is superior to resolving the racemate.
-
Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).
-
Coupling: The phenylacetic acid is coupled to the auxiliary using PivCl/Et3N.
-
Diastereoselective Alkylation: NaHMDS followed by MeI at -78°C yields the methylated adduct with high diastereoselectivity.
-
Cleavage: Hydrolysis with LiOH/H2O2 yields the enantiopure acid.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the synthetic pathway and the decision logic for downstream functionalization.
Caption: Synthetic logic flow from toluene precursor to target scaffold and downstream pharmaceutical application.
Functional Utility in Drug Design[2]
The "Ortho-Fluoro" Effect
The fluorine atom at the C2 position is not merely a substituent; it is a metabolic shield.
-
Metabolic Stability: It blocks P450-mediated hydroxylation at the electron-rich ortho position.
-
Conformational Lock: The steric bulk of the fluorine (Van der Waals radius ~1.47 Å) forces the propionic acid tail to twist out of coplanarity with the phenyl ring. This conformation is often critical for binding to COX enzymes or PPAR receptors.
The "Meta-Bromo" Handle
The C3-bromine allows this molecule to serve as a "diversity-oriented synthesis" (DOS) hub.
-
Suzuki-Miyaura Coupling: Enables the attachment of biaryl systems (common in GPR120 agonists).
-
Buchwald-Hartwig Amination: Allows conversion to aniline derivatives.
Handling, Stability, & Analytics
Stability & Storage
-
Hydroscopic Nature: The free acid is moderately hydroscopic. Store in a desiccator.
-
Light Sensitivity: Aryl bromides can undergo slow photodebromination. Store in amber vials.
-
Shelf Life: >2 years at 4°C under Argon.
Analytical Validation (Self-Validating Protocol)
To confirm the identity of synthesized CAS 1261814-91-8, ensure the following NMR signatures are present:
-
1H NMR (400 MHz, CDCl3):
-
δ 11.0-12.0: Broad singlet (COOH).
-
δ 7.0-7.5: Multiplet (3H, Aromatic protons). Look for splitting patterns characteristic of 1,2,3-substitution.
-
δ 4.1: Quartet (1H, CH -CH3). Diagnostic for alpha-substitution.
-
δ 1.5: Doublet (3H, CH-CH3 ).
-
-
HPLC Method (Chiral Purity):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
-
Detection: UV @ 254 nm.
-
References
-
GPR120 Agonist Development: "Synthesis and use of phenylpropionic acid derivatives." Google Patents, CN106431898A. Link
-
General Synthesis of Arylpropionic Acids: "Process for the preparation of alpha-bromo-phenylacetic acids." WIPO Patentscope, US5036156. Link
-
Fluorine in Medicinal Chemistry: "Applications of Fluorine-Containing Amino Acids for Drug Design." European Journal of Medicinal Chemistry, 2020. Link
-
Related Scaffold Properties: "2-Bromo-3-phenylpropanoic acid properties." PubChem, CID 167544.[2] Link
-
NSAID Structure-Activity Relationships: "Properties and Synthesis of 2-{2-Fluoro...}propanoic Acid." ResearchGate.[3] Link
